6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
Vue d'ensemble
Description
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione is a chemical compound with the molecular formula C7H8O3 . It has a molecular weight of 140.14 g/mol .
Synthesis Analysis
The development of a robust process to 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one, a key intermediate toward several active compounds of interest, is described. A scalable organocatalyzed desymmetrization was first studied and the reaction proved to be compatible with standard dilution .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8O3/c1-7(2)3-4(7)6(9)10-5(3)8/h3-4H,1-2H3 . The canonical SMILES representation is CC1(C2C1C(=O)OC2=O)C .Physical And Chemical Properties Analysis
This compound has a molecular weight of 140.14 g/mol . It has a topological polar surface area of 43.4 Ų . The compound has no rotatable bonds and does not act as a hydrogen bond donor . It can accept up to three hydrogen bonds .Applications De Recherche Scientifique
Application 1: Antiviral Medications
- Summary of the Application : “6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione” (6,6-DMABH) is a crucial component in several antiviral medications . It is used in the synthesis of drugs such as boceprevir and pf-07321332 .
- Methods of Application or Experimental Procedures : The synthesis of 6,6-DMABH involves an innovative approach that utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis . This method allows for more efficient synthesis of 6,6-DMABH .
- Results or Outcomes : The synthesis of 6,6-DMABH from 3-methyl-2-butenol is achieved in seven distinct steps, resulting in a total yield of 28% .
Application 2: Synthesis of Antiviral Medications
- Summary of the Application : “6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione” is a key intermediate in the synthesis of several antiviral medications .
- Methods of Application or Experimental Procedures : The synthesis involves an organocatalyzed desymmetrization process that is scalable and compatible with standard dilution .
- Results or Outcomes : This method allows for the efficient production of “6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione”, which can then be used in the synthesis of various antiviral medications .
Application 3: Synthesis of New Drug for Hepatitis C Virus
- Summary of the Application : “6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione” is an important intermediate in the synthesis of a new drug for the treatment of hepatitis C virus .
- Methods of Application or Experimental Procedures : The synthesis process involves the oxidation of ethyl chrysanthemate with potassium permanganate, followed by reduction with sodium pyrosulfite, and finally dehydration and ring closure in an acetic anhydride and sodium acetate system .
- Results or Outcomes : This method results in the production of “6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione”, which is a key intermediate in the synthesis of a new drug for the treatment of hepatitis C virus .
Application 4: Synthesis of New Drug for COVID-19
- Summary of the Application : “6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione” is an important intermediate in the synthesis of a new drug for the treatment of COVID-19 .
- Methods of Application or Experimental Procedures : The synthesis process involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis .
- Results or Outcomes : This method results in the production of “6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione”, which is a key intermediate in the synthesis of a new drug for the treatment of COVID-19 .
Application 5: Synthesis of New Drug for Hepatitis C Virus
- Summary of the Application : “6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione” is an important intermediate in the synthesis of a new drug for the treatment of hepatitis C virus .
- Methods of Application or Experimental Procedures : The synthesis process involves the oxidation of ethyl chrysanthemate with potassium permanganate, followed by reduction with sodium pyrosulfite, and finally dehydration and ring closure in an acetic anhydride and sodium acetate system .
- Results or Outcomes : This method results in the production of “6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione”, which is a key intermediate in the synthesis of a new drug for the treatment of hepatitis C virus .
Propriétés
IUPAC Name |
6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-7(2)3-4(7)6(9)10-5(3)8/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAHKEDLPBJLFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(=O)OC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438803 | |
Record name | 6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40438803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione | |
CAS RN |
67911-21-1 | |
Record name | 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67911-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,5S)-6,6-Dimethyl-3-oxabicyclo(3.1.0)hexane-2,4-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067911211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40438803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,5S)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.268 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.